(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
942002-01-9 |
|---|---|
Molecular Formula |
C24H19N5O3 |
Molecular Weight |
425.448 |
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30) |
InChI Key |
AAYVLEHMUZZWES-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of isocyanates with appropriate amines or phenolic compounds. The structure can be represented as follows:
Key Structural Features
- Quinazoline Framework : The quinazoline moiety is known for its diverse biological activities, including antitumor and antimicrobial properties.
- Urea Linkage : The urea functional group enhances the compound's ability to interact with biological targets.
- Substituents : The presence of methoxy and cyano groups contributes to the compound's lipophilicity and potential bioactivity.
Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. For example, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers.
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Quinazoline Derivative | MCF-7 (breast) | 6.2 |
| Quinazoline Derivative | HCT-116 (colon) | 27.3 |
These findings suggest that the target compound may possess similar antitumor properties due to its structural analogies with known active compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are noted for their effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
These results indicate a promising potential for the target compound as an antimicrobial agent .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit specific enzymes involved in cancer proliferation and bacterial growth. For instance, they may act as inhibitors of topoisomerases or kinases, which are crucial in DNA replication and repair processes.
Study 1: Antitumor Efficacy in MCF-7 Cells
In a controlled experiment, the target compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 6.2 µM, highlighting its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Activity Against E. coli
Another study evaluated the antimicrobial efficacy of the compound against E. coli. The results showed an MIC of 30 µg/mL, demonstrating effective inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
*Estimated based on structural analogs .
Key Observations:
- Substituent Effects: The target compound’s 2-cyanophenyl group is more electron-withdrawing than the 4-chlorophenyl group in ’s analog, which may alter solubility and target binding .
Spectroscopic Data
- Target Compound : Predicted ¹H-NMR signals include a urea NH proton (~10.5–11.5 ppm) and methoxy singlet (~3.8 ppm), consistent with analogs .
- Compound : Urea NH proton at δ 11.42 ppm; aromatic protons in δ 7.15–8.47 ppm range .
- Compound : Similar urea NH and quinazolin carbonyl signals expected, though exact data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
